4-Chloro-2-iodobenzene-1-sulfonyl chloride

Description

Contextual Significance of Halogenated Benzenesulfonyl Chlorides in Organic Synthesis

Halogenated benzenesulfonyl chlorides, a subgroup of arylsulfonyl chlorides, are distinguished by the presence of one or more halogen atoms on the benzene (B151609) ring. These compounds are of particular importance in organic synthesis due to the combined reactivity of the sulfonyl chloride group and the specific properties imparted by the halogen substituents.

The sulfonyl chloride group is a powerful electrophile, readily reacting with nucleophiles such as amines, alcohols, and thiols. These reactions are fundamental to the synthesis of sulfonamides and sulfonate esters, respectively. wikipedia.org Sulfonamides are a cornerstone of medicinal chemistry, forming the structural basis for a multitude of pharmaceutical drugs, including antimicrobials. cbijournal.com Sulfonate esters are excellent leaving groups in nucleophilic substitution reactions, a property widely exploited in synthetic organic chemistry. magtech.com.cn

The presence of halogens on the aromatic ring significantly modulates the reactivity and utility of the molecule. Halogens can influence the electronic properties of the benzene ring through inductive and resonance effects, thereby affecting the reactivity of the sulfonyl chloride group. Furthermore, the halogen atoms themselves serve as functional handles for further chemical modifications, most notably through metal-catalyzed cross-coupling reactions. This dual functionality allows for the construction of complex molecular architectures, making halogenated benzenesulfonyl chlorides versatile intermediates in the synthesis of agrochemicals, dyes, and advanced materials. grafiati.com The specific type and position of the halogen atom can have a profound impact on the compound's chemical behavior and its applications in targeted synthesis.

Research Imperatives and Scope for 4-Chloro-2-iodobenzene-1-sulfonyl Chloride

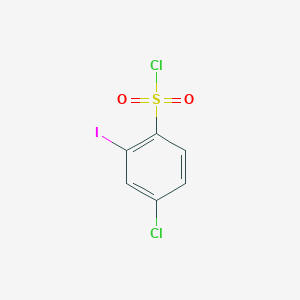

This compound is a specific isomer within the family of di-halogenated benzenesulfonyl chlorides. Its molecular structure is characterized by a benzene ring substituted with a sulfonyl chloride group at position 1, an iodine atom at position 2, and a chlorine atom at position 4.

Detailed experimental data and dedicated research findings specifically for this compound are not extensively documented in publicly accessible scientific literature. However, the research imperatives and potential scope for this compound can be inferred from the well-established chemistry of its constituent functional groups and by examining its isomers, such as 2-chloro-4-iodobenzene-1-sulfonyl chloride. smolecule.com

The primary research interest in a molecule like this compound lies in its potential as a trifunctional building block. Each of its three distinct functional groups—the sulfonyl chloride, the iodo group, and the chloro group—can undergo selective chemical transformations.

Sulfonyl Chloride Group: This group is expected to react readily with a variety of nucleophiles to form sulfonamides, sulfonate esters, and other sulfur-containing derivatives. This reactivity is the cornerstone of its utility in creating libraries of compounds for biological screening.

Iodo Group: The carbon-iodine bond is significantly weaker than the carbon-chlorine bond, making the iodine atom at the 2-position the more reactive site for metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the selective introduction of new carbon-carbon or carbon-heteroatom bonds at this position.

Chloro Group: The chlorine atom at the 4-position is less reactive in typical cross-coupling reactions compared to the iodine. This difference in reactivity (chemoselectivity) is a significant advantage, as it allows for sequential, site-specific modifications of the aromatic ring.

The unique spatial arrangement of these functional groups (ortho-iodo and para-chloro relative to the sulfonyl chloride) offers the potential for synthesizing highly substituted and sterically complex molecules. The research scope for this compound would therefore be centered on its use in multi-step synthetic sequences where precise control over reactivity at different sites is crucial for building complex target molecules in pharmaceutical and materials science research.

Interactive Data Table: Structural and Predicted Properties of this compound

Note: The following data is calculated or predicted based on the known structure of the compound, as specific experimental data is not widely available.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₆H₃Cl₂IO₂S |

| Molecular Weight | 336.96 g/mol |

| Structure | A benzene ring with a sulfonyl chloride at C1, iodine at C2, and chlorine at C4. |

| Predicted Reactivity | High reactivity at the sulfonyl chloride group with nucleophiles. High reactivity at the iodo group for cross-coupling. Lower reactivity at the chloro group. |

| Potential Applications | Intermediate in multi-step organic synthesis; building block for medicinal chemistry and materials science. |

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-iodobenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2IO2S/c7-4-1-2-6(5(9)3-4)12(8,10)11/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJUBZEVHIUAKHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)I)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2IO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chloro 2 Iodobenzene 1 Sulfonyl Chloride and Analogous Structures

Strategies for the Construction of the Arylsulfonyl Chloride Moiety

The formation of the sulfonyl chloride group on an aromatic ring is a cornerstone of organosulfur chemistry. Several distinct pathways exist, starting from various precursors like nitroaromatics, sulfonic acids, or thiols.

Approaches from Nitrobenzene Precursors

A powerful and regiochemically precise method for introducing a sulfonyl chloride group onto an aromatic ring begins with a nitroaromatic compound. This multi-step process leverages the versatile chemistry of diazonium salts, derived from anilines, which are in turn commonly produced by the reduction of nitrobenzenes.

This pathway, a modification of the Sandmeyer reaction, offers excellent regiocontrol as the position of the sulfonyl chloride group is determined by the location of the initial nitro group. nih.gov The general sequence is as follows:

Reduction of the Nitro Group: The aromatic nitro compound is reduced to the corresponding aniline (B41778) (aminobenzene derivative).

Diazotization: The resulting aniline is treated with a nitrous acid source (e.g., sodium nitrite (B80452) in the presence of a strong acid like HCl) at low temperatures (typically 0–5 °C) to form a diazonium salt. nih.govnih.gov

Chlorosulfonylation: The diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) or copper(II) chloride catalyst. nih.govnih.gov This step, first reported by Meerwein, displaces the diazonium group (-N₂⁺) with a chlorosulfonyl group (-SO₂Cl). nih.gov

This method is particularly advantageous for synthesizing sulfonyl chlorides with substitution patterns that are difficult to achieve through direct electrophilic aromatic substitution, as the placement of the functional group is locked in from the start. nih.gov Both electron-rich and electron-poor arylsulfonyl chlorides can be obtained in good yields using this approach. nih.gov

Chlorinating Reagents in Sulfonyl Chloride Formation

The most common route to arylsulfonyl chlorides involves the direct chlorination of the corresponding arylsulfonic acids or their salts. This transformation can be achieved using a variety of chlorinating agents, with the choice of reagent often depending on the substrate's reactivity and the desired reaction conditions.

Thionyl chloride (SOCl₂) is a widely used reagent for this conversion, often in the presence of a catalytic amount of N,N-dimethylformamide (DMF). researchgate.net The reaction of a sulfonic acid with thionyl chloride produces the sulfonyl chloride along with gaseous byproducts (sulfur dioxide and hydrogen chloride), which simplifies product purification. youtube.com

Phosphorus pentachloride (PCl₅) is another classic and effective reagent for converting both sulfonic acids and their salts to sulfonyl chlorides. wikipedia.orgorgsyn.org The reaction is typically carried out by heating a mixture of the sodium sulfonate salt with PCl₅. orgsyn.org

Phosphoryl chloride (POCl₃) , also known as phosphorus oxychloride, can also be employed. It is particularly useful for converting sulfonic acids to their corresponding sulfonyl chlorides. researchgate.netwikipedia.org

More modern reagents have also been developed to effect this transformation under milder conditions. Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) has been used for the chlorination of sulfonic acids. researchgate.net The table below summarizes several common chlorinating agents.

| Chlorinating Reagent | Typical Substrate | Key Features & Conditions |

|---|---|---|

| Thionyl Chloride (SOCl₂) | Sulfonic Acid | Commonly used, often with catalytic DMF; gaseous byproducts simplify workup. researchgate.netyoutube.com |

| Phosphorus Pentachloride (PCl₅) | Sulfonic Acid or Salt | Effective for both acids and their salts; typically requires heating. wikipedia.orgorgsyn.org |

| Phosphoryl Chloride (POCl₃) | Sulfonic Acid | Used to convert sulfonic acids to sulfonyl chlorides. researchgate.netwikipedia.org |

| Chlorosulfonic Acid (HSO₃Cl) | Arenesulfonic Acid | Can be used to chlorinate the intermediate sulfonic acid in a one-pot reaction from an arene. wikipedia.org |

| Cyanuric Chloride ((NCCl)₃) | Sulfonic Acid | A milder alternative reagent for the chlorination of sulfonic acids. researchgate.net |

Oxidative Chlorination Routes from Thiol Derivatives

A more direct approach to arylsulfonyl chlorides involves the oxidative chlorination of sulfur compounds with lower oxidation states, such as thiols (mercaptans) or disulfides. These methods bypass the need for isolating sulfonic acid intermediates and are often performed in a single step under mild conditions.

A variety of reagent systems have been developed for this purpose. A highly reactive and efficient system is the combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) . This mixture can convert a wide range of aromatic, heterocyclic, and aliphatic thiols into their corresponding sulfonyl chlorides with high purity and in very short reaction times, often at room temperature. youtube.comwikipedia.orgquora.com

Other effective reagents for the direct oxidative conversion of sulfur compounds include:

2,4-Dichloro-5,5-dimethylhydantoin (DCDMH): This reagent provides a mild and efficient method for converting thiols, disulfides, and benzylic sulfides to the corresponding arenesulfonyl chlorides in good to excellent yields. lookchem.com

Hydrogen peroxide in the presence of zirconium tetrachloride (ZrCl₄): This system is very efficient for the direct conversion of thiols and disulfides to sulfonyl chlorides, featuring short reaction times and mild conditions. organic-chemistry.org

N-Chlorosuccinimide (NCS) and dilute hydrochloric acid: A combination of NCS and dilute HCl provides a smooth oxidation of various thiol derivatives to yield the corresponding sulfonyl chlorides. organic-chemistry.org

The table below highlights some of the methodologies used for the oxidative chlorination of thiols.

| Reagent System | Substrate Type | Key Advantages |

|---|---|---|

| H₂O₂ / SOCl₂ | Aromatic & Aliphatic Thiols | Highly reactive, very short reaction times, mild conditions. youtube.comquora.com |

| DCDMH | Thiols, Disulfides, Benzylic Sulfides | Mild conditions, broad substrate scope, simple workup. lookchem.com |

| H₂O₂ / ZrCl₄ | Thiols, Disulfides | Excellent yields, high purity, avoidance of harsh reagents. organic-chemistry.org |

| N-Chlorosuccinimide (NCS) / HCl | Thiol Derivatives | Smooth oxidation, good yields. organic-chemistry.org |

Regioselective Functionalization of Benzene (B151609) Ring

The synthesis of a specific isomer like 4-chloro-2-iodobenzene-1-sulfonyl chloride is critically dependent on the regioselective introduction of each substituent. The principles of electrophilic aromatic substitution and the directing effects of the substituents are paramount in designing a successful synthetic route.

Introduction of Halogen Substituents (Chlorine and Iodine)

The introduction of chlorine and iodine onto a benzene ring is typically achieved through electrophilic aromatic substitution. The order of these additions and the directing effects of the substituents themselves are crucial for achieving the desired 1,2,4-substitution pattern.

Halogens (Cl, Br, I) are deactivating yet ortho-, para-directing groups. libretexts.org This means that while they make the aromatic ring less reactive towards electrophilic attack compared to benzene, they direct incoming electrophiles to the positions ortho and para to themselves. quora.com This dual effect is due to the interplay between the electron-withdrawing inductive effect (-I) and the electron-donating resonance effect (+M). vedantu.com

A plausible synthetic strategy for a 1-chloro-3-iodobenzene (B1293798) precursor, for example, could start with the chlorination of benzene using Cl₂ and a Lewis acid catalyst like FeCl₃ or AlCl₃. chemguide.co.uk Subsequent iodination of chlorobenzene (B131634) presents a regiochemical challenge. Since chlorine is an ortho-, para-director, direct iodination would yield a mixture of 1-chloro-2-iodobenzene (B47295) and 1-chloro-4-iodobenzene. youtube.com Achieving the 1,3-disubstituted pattern often requires a more complex, multi-step synthesis, for instance, via a diazonium salt intermediate derived from 3-chloroaniline.

Alternatively, studies on the direct iodination of chlorinated aromatic compounds have shown that regioselectivity can be controlled by the choice of iodinating agent. For instance, the iodination of chlorobenzene using a combination of I₂ and silver salts like AgSbF₆ or AgBF₄ can selectively introduce the iodine atom at the para position to the chlorine substituent. nih.govnih.gov

Control of Sulfonyl Chloride Group Placement

The final step in the synthesis of this compound is the introduction of the sulfonyl chloride group at the C1 position. This is typically accomplished via chlorosulfonation, an electrophilic aromatic substitution reaction using chlorosulfonic acid (HSO₃Cl). wikipedia.org

The regiochemical outcome of this reaction is dictated by the directing effects of the halogen substituents already present on the ring. Starting with a 1-chloro-3-iodobenzene precursor is a logical approach. In this molecule, both the chlorine and iodine atoms are ortho-, para-directors. The potential positions for electrophilic attack are C2, C4, and C6.

Position C2: ortho to both Cl and I.

Position C4: para to Cl and ortho to I.

Position C6: ortho to Cl and para to I.

Advanced Synthetic Techniques and Reaction Conditions

Recent advancements have focused on developing milder and more versatile methods for the synthesis of arylsulfonyl chlorides. These include catalyst-assisted transformations and the fine-tuning of reaction parameters, often facilitated by continuous flow technology. mdpi.comrsc.org

Catalysis offers a powerful tool for the regioselective and efficient synthesis of arylsulfonyl chlorides under mild conditions. nih.gov Transition metal catalysts, in particular, have enabled novel synthetic routes that are not accessible through traditional methods. nih.govrmit.edu.vn

Palladium-Catalyzed Chlorosulfonylation: A notable advancement is the palladium-catalyzed chlorosulfonylation of arylboronic acids. nih.gov This method demonstrates significant functional group tolerance, allowing for the preparation of a variety of arylsulfonyl chlorides. nih.gov The reaction proceeds under mild conditions and offers inherent regioselectivity, as the substitution pattern is determined by the starting boronic acid. nih.gov This is a significant advantage over classical electrophilic aromatic substitution, where regioselectivity is dictated by the electronic properties of the aromatic ring. nih.govdurham.ac.uk For instance, this palladium-catalyzed process can synthesize products with substitution patterns that are inaccessible via traditional electrophilic substitution. nih.gov

Copper-Catalyzed Sandmeyer-Type Reactions: The Sandmeyer-type reaction, which converts arenediazonium salts into various functional groups, is a classical method for introducing the sulfonyl chloride group. durham.ac.ukacs.org This transformation is typically catalyzed by copper salts, such as copper(I) chloride (CuCl) or copper(II) chloride (CuCl₂). durham.ac.ukacs.org The process involves the reaction of a diazonium salt with sulfur dioxide in the presence of the copper catalyst. acs.org Recent modifications of this reaction have focused on improving safety and applicability, for example, by using stable sulfur dioxide surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane-sulfur dioxide complex). organic-chemistry.org

Photocatalysis: A more sustainable approach involves the use of heterogeneous photocatalysts. nih.gov For example, potassium poly(heptazine imide) (K-PHI), an inexpensive and metal-free catalyst, can mediate the synthesis of arylsulfonyl chlorides from arenediazonium salts under visible light irradiation at room temperature. nih.gov This method shows high tolerance for various functional groups and can produce both electron-rich and electron-poor arylsulfonyl chlorides in good yields. nih.gov

| Catalyst Type | Precursor | Key Features | Reference |

| Palladium Complex | Arylboronic Acid | Mild conditions, high functional group tolerance, inherent regioselectivity. | nih.gov |

| Copper Salts (CuCl, CuCl₂) | Arenediazonium Salt | Classical, powerful method; regiocontrol based on aniline precursor. | durham.ac.ukacs.org |

| Potassium Poly(heptazine imide) | Arenediazonium Salt | Heterogeneous photocatalysis, sustainable, metal-free, mild conditions. | nih.gov |

Careful optimization of reaction parameters is crucial for maximizing the yield and selectivity of arylsulfonyl chloride synthesis while ensuring process safety. mdpi.comrsc.org Key parameters include temperature, solvent, reagent concentration, and reaction time.

Batch vs. Continuous Flow Processing: While batch processing has been traditionally used, continuous flow chemistry has emerged as a superior alternative for optimizing these reactions. mdpi.comrsc.org Continuous flow reactors offer excellent control over reaction parameters, such as temperature and residence time, which is particularly important for highly exothermic reactions often encountered in sulfonyl chloride synthesis. rsc.org This enhanced control can significantly improve reaction selectivity and safety by preventing thermal runaway. rsc.orgnih.gov For example, in a chemoselective synthesis, moving from batch to continuous flow increased the average chemoselectivity from 80% to 94% due to optimized mixing conditions. nih.gov

Parameter Screening: Design of Experiments (DOE) is a systematic approach used to identify the most critical reaction parameters. mdpi.com In the development of a continuous manufacturing process for an aryl sulfonyl chloride, temperature, equivalents of chlorosulfonic acid, and time were identified as the most critical factors. mdpi.com Optimization revealed that increasing the equivalents of the chlorosulfonating agent could improve the isolated yield significantly. mdpi.com

Solvent and Additives: The choice of solvent and the use of additives can also have a profound impact on reaction outcomes. In the palladium-catalyzed chlorosulfonylation of arylboronic acids, it was found that using anhydrous acetone (B3395972) as a solvent in combination with a catalytic amount of sodium carbonate (Na₂CO₃) increased the yields of the desired arylsulfonyl chlorides. nih.gov Similarly, in aqueous Sandmeyer-type reactions, the use of thionyl chloride as a source for sulfur dioxide under acidic conditions proved advantageous. acs.orgresearchgate.net

The following table summarizes the effects of optimizing various reaction parameters.

| Parameter | Effect on Reaction | Example/Finding | Reference |

| Temperature | Influences reaction rate and selectivity. | In a continuous flow process, maintaining the first reactor at 20°C avoided unwanted side reactions, while a second reactor at 40°C enabled the desired coupling. | nih.gov |

| Solvent | Affects solubility, reaction rate, and yield. | Changing the solvent to anhydrous acetone and adding 5 mol % Na₂CO₃ improved yields in Pd-catalyzed chlorosulfonylation. | nih.gov |

| Reagent Equivalents | Impacts conversion and yield. | Increasing the equivalents of chlorosulfonic acid in a batch process improved the isolated yield from 67.3% to 87.7%. | mdpi.com |

| Reaction Time / Residence Time | Determines the extent of conversion. | A short residence time of 41 seconds in a microreactor was sufficient to achieve high conversion, demonstrating a high space-time yield. | rsc.org |

| Processing Mode | Affects safety, mixing, and selectivity. | Shifting from batch to continuous flow improved chemoselectivity from 80% to 94% and enhanced process safety. | mdpi.comnih.gov |

Purification and Isolation Protocols for Substituted Arylsulfonyl Chlorides

The purification and isolation of substituted arylsulfonyl chlorides require careful consideration of the compound's stability. nih.gov While some arylsulfonyl chlorides are stable enough for standard purification techniques, others may decompose, necessitating alternative strategies. nih.gov

Direct Precipitation and Filtration: A common and effective isolation method for arylsulfonyl chlorides that are sparingly soluble in the reaction medium is direct precipitation followed by filtration. acs.org In aqueous Sandmeyer-type reactions, many electron-deficient and electron-neutral arylsulfonyl chlorides precipitate directly from the reaction mixture. acs.orgresearchgate.net This low solubility protects them from hydrolysis, allowing for isolation in high yield (>70%) and purity (>98%) after simple filtration and washing with water. acs.orgresearchgate.net

Chromatography: Column chromatography is a standard purification technique in organic synthesis. However, its applicability to arylsulfonyl chlorides varies. While many are stable to chromatography on silica (B1680970) gel, electron-deficient compounds have been found to decompose to varying degrees during this process. nih.gov In such cases, filtration through a short plug of silica can be a milder alternative to full chromatographic separation, effectively removing baseline impurities. durham.ac.uk

In Situ Derivatization: To circumvent problems with stability during purification, a useful strategy is the in situ conversion of the crude sulfonyl chloride into a more stable derivative, such as a sulfonamide. nih.gov After the synthesis of the sulfonyl chloride is complete, a primary or secondary amine can be added directly to the crude reaction mixture. nih.gov The resulting sulfonamides are generally more stable and can be more easily purified using standard techniques like chromatography or recrystallization. nih.gov

Recrystallization and Other Methods: For solid arylsulfonyl chlorides, recrystallization can be an effective method to achieve high purity. google.com The choice of solvent is critical and must be determined empirically. Other workup procedures may involve quenching the reaction with ice water, followed by extraction with an organic solvent, washing the organic phase, drying, and concentrating under vacuum. google.com

| Method | Description | Applicability/Considerations | Reference |

| Precipitation & Filtration | The product crystallizes or precipitates from the reaction mixture and is collected by filtration. | Highly effective for products with low solubility in the reaction medium, such as in aqueous processes. Protects from hydrolysis. | acs.orgresearchgate.net |

| Column Chromatography | Separation based on differential adsorption on a stationary phase (e.g., silica gel). | Suitable for many stable arylsulfonyl chlorides. Electron-deficient analogues may decompose. | nih.gov |

| Filtration through Silica Plug | A rapid filtration through a small amount of silica gel to remove polar impurities. | A milder alternative to full chromatography, useful for moderately stable compounds. | durham.ac.uk |

| In Situ Derivatization | Conversion of the crude sulfonyl chloride to a more stable derivative (e.g., sulfonamide) before purification. | Recommended for unstable sulfonyl chlorides that are difficult to isolate directly. | nih.gov |

| Recrystallization | Purification of a crystalline solid by dissolving it in a hot solvent and allowing it to crystallize upon cooling. | Effective for solid products to achieve high purity. | google.com |

Reactivity and Mechanistic Investigations of 4 Chloro 2 Iodobenzene 1 Sulfonyl Chloride

Fundamental Reaction Pathways Based on Electrophilicity

The electron-deficient sulfur atom in 4-chloro-2-iodobenzene-1-sulfonyl chloride is the primary site for nucleophilic attack. This electrophilicity drives several fundamental reactions, including hydrolysis, esterification, and the formation of sulfonamides and thioethers. These transformations typically proceed via a bimolecular nucleophilic substitution (Sɴ2-type) mechanism at the sulfur center.

Hydrolysis: In the presence of water, this compound undergoes hydrolysis to form the corresponding 4-chloro-2-iodobenzene-1-sulfonic acid. The reaction proceeds through a nucleophilic attack of a water molecule on the electrophilic sulfur atom. For aromatic sulfonyl chlorides, this process is generally accepted to follow an Sɴ2 mechanism. rsc.org The reaction rate can be influenced by solvent polarity and the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as the chlorine and iodine atoms on the ring, are expected to increase the electrophilicity of the sulfur atom, thus facilitating the nucleophilic attack. The kinetics of hydrolysis for various substituted benzenesulfonyl chlorides in water have been studied, and the data indicate that both bond-making (S-O) and bond-breaking (S-Cl) are significant in the transition state. rsc.org

Esterification: The reaction of this compound with alcohols or phenols in the presence of a non-nucleophilic base (like pyridine) yields the corresponding sulfonate esters. youtube.com The alcohol acts as the oxygen-containing nucleophile, attacking the sulfur atom of the sulfonyl chloride. The base serves to neutralize the hydrochloric acid produced during the reaction. youtube.com This reaction is a standard method for converting alcohols into good leaving groups for subsequent nucleophilic substitution or elimination reactions, as the resulting sulfonate (e.g., tosylate, mesylate) is a much weaker base than the hydroxide (B78521) ion. youtube.commasterorganicchemistry.com The formation of the sulfonate ester proceeds with retention of configuration at the alcohol's stereocenter, as the C-O bond of the alcohol is not broken. youtube.com

| Reaction | Nucleophile | Product Type | General Conditions |

| Hydrolysis | Water (H₂O) | Sulfonic Acid | Aqueous media |

| Esterification | Alcohol (R-OH) | Sulfonate Ester | Pyridine (B92270) or other base |

One of the most common reactions of sulfonyl chlorides is their reaction with primary or secondary amines to form sulfonamides. thieme-connect.comnih.gov The reaction of this compound with an amine involves the nucleophilic attack of the nitrogen atom of the amine on the sulfur atom of the sulfonyl chloride. This process is highly efficient and is a cornerstone of medicinal chemistry, as the sulfonamide functional group is present in a wide array of therapeutic agents. thieme-connect.comacs.org The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine (B128534), to quench the HCl byproduct. nih.gov Alternatively, an excess of the reacting amine can serve as the base. globethesis.com The robustness and high yields of this reaction make it a preferred method for synthesizing a diverse library of sulfonamide derivatives from a single sulfonyl chloride precursor. thieme-connect.com

| Amine Type | Representative Amine | Product | Typical Yield (%) |

| Primary Aliphatic | Benzylamine | N-Benzylsulfonamide | High |

| Secondary Aliphatic | Morpholine | N-Morpholinylsulfonamide | >90 |

| Primary Aromatic | Aniline (B41778) | N-Phenylsulfonamide | High |

| Secondary Aromatic | N-Methylaniline | N-Methyl-N-phenylsulfonamide | Moderate to High |

Note: Yields are representative for the general reaction of aryl sulfonyl chlorides with amines and may vary based on specific substrates and conditions.

Traditionally, the synthesis of thioethers (sulfides) involves the reaction of a thiol with an alkyl halide. However, recent methodologies have established sulfonyl chlorides as effective thiol surrogates for carbon-sulfur bond formation. nih.govacs.orgresearchgate.net This transformation involves a phosphine-mediated deoxygenation of the sulfonyl chloride. researchgate.netresearchgate.net In this one-pot reaction, a reducing agent, such as triphenylphosphine, deoxygenates the sulfonyl chloride to a more reactive intermediate. nih.govorganic-chemistry.org This transient species can then be trapped in situ by a nucleophile, such as an activated alcohol, to form a new C-S bond, yielding a thioether. nih.govresearchgate.net This method is advantageous as it utilizes readily available and stable sulfonyl chlorides as the sulfur source and avoids the use of often malodorous thiols. researchgate.net The reaction tolerates a broad range of functional groups, making it a versatile tool for organic synthesis. nih.govresearchgate.net

| Sulfonyl Chloride | Nucleophile | Mediator | Product |

| Ar-SO₂Cl | Activated Alcohol (R-OH) | PPh₃ / Reductant | Thioether (Ar-S-R) |

| Ar-SO₂Cl | Carboxylic Acid (R-COOH) | PPh₃ / Reductant | Thioester (Ar-S-C(O)R) |

Ar = Aryl (e.g., 4-Chloro-2-iodophenyl), R = Alkyl/Aryl

Advanced Organic Transformations Involving the Sulfonyl Chloride Group

Beyond simple nucleophilic substitutions, the sulfonyl chloride group in this compound can participate in more complex organic transformations, such as cycloadditions and reactions proceeding through distinct radical or ionic mechanistic manifolds.

Sulfonyl chlorides can undergo annulation reactions with unsaturated partners, such as imines. The reaction between a sulfonyl chloride and an imine, often referred to as a sulfa-Staudinger reaction, can lead to the formation of four-membered heterocyclic rings known as β-sultams. globethesis.comresearchgate.net This reaction is a [2+2] cycloaddition. The mechanism typically involves the initial nucleophilic attack of the imine nitrogen on the sulfonyl chloride, generating a zwitterionic intermediate. This is followed by a ring-closing step to form the β-sultam. researchgate.net However, the outcome of the reaction between sulfonyl chlorides and cyclic imines can be diverse, sometimes leading to other products instead of the expected bicyclic β-sultams, depending on the ring size and substituents of the imine. researchgate.netresearchgate.net The reaction often requires the imine to act as both the reactant and the base, particularly when N-alkyl substituted imines are used. globethesis.com

| Reactants | Reaction Type | Product |

| Sulfonyl Chloride + Imine | [2+2] Cycloaddition | β-Sultam |

| Alkanesulfonyl Chloride + N-Alkyl Cyclic Imine | N-Alkanesulfonylation | N-Alkanesulfonyl Cyclic Iminium Ion |

The sulfonylation reaction can proceed through fundamentally different mechanistic pathways—ionic or radical—depending on the reaction conditions.

Ionic Pathway: The reactions discussed in section 3.1 are characteristic of ionic pathways. In these processes, the sulfonyl chloride acts as an electrophile, and the reaction is initiated by a nucleophile. The mechanism is typically a concerted Sɴ2-type displacement at the sulfur atom, where the nucleophile attacks and the chloride ion departs simultaneously. rsc.org This pathway is favored in polar solvents and is characteristic of reactions with strong nucleophiles like amines, alkoxides, and hydroxide ions.

Radical Pathway: In contrast, under specific conditions, this compound can be a precursor to a sulfonyl radical (ArSO₂•). The generation of sulfonyl radicals from sulfonyl chlorides can be achieved through photoredox catalysis using visible light. researchgate.netrsc.org In a typical photocatalytic cycle, an excited photocatalyst can reduce the sulfonyl chloride, leading to the cleavage of the S-Cl bond to form a sulfonyl radical and a chloride anion. researchgate.net These highly reactive sulfonyl radicals can then participate in various transformations, such as addition to alkenes and alkynes (hydrosulfonylation), which are not accessible through ionic pathways. researchgate.net This radical approach offers a distinct advantage for forming C-S bonds under mild, redox-neutral conditions. rsc.org

| Pathway | Initiation Method | Key Intermediate | Typical Reaction |

| Ionic | Nucleophilic Attack | Pentacoordinate Transition State | Sulfonamide/Sulfonate Ester Formation |

| Radical | Photoredox Catalysis (Visible Light) | Sulfonyl Radical (ArSO₂•) | Hydrosulfonylation of Alkenes |

Reactivity with Unsaturated Compounds (Alkenes, Alkynes, Imines, Carbonyls)

The reactivity of this compound with unsaturated compounds is governed by the electrophilic nature of the sulfur atom in the sulfonyl chloride group and the potential for radical pathways. While specific studies on this particular substituted sulfonyl chloride are not extensively documented, its reactivity can be inferred from the well-established reactions of arenesulfonyl chlorides with various unsaturated systems. researchgate.netmagtech.com.cn

Alkenes and Alkynes: Arenesulfonyl chlorides can react with alkenes and alkynes through several pathways, including radical addition and transition-metal-catalyzed processes.

Radical Hydrosulfonylation: In the presence of a radical initiator or under photoredox conditions, sulfonyl chlorides can undergo hydrosulfonylation of alkenes to form sulfones. nih.govmasterorganicchemistry.com This process involves the initial generation of a sulfonyl radical (ArSO₂•), which then adds to the double bond of the alkene. A subsequent hydrogen atom transfer completes the reaction. The regioselectivity of the addition is influenced by the stability of the resulting carbon-centered radical intermediate.

Chlorosulfonylation of Alkynes: The reaction of sulfonyl chlorides with alkynes can lead to the formation of β-chlorovinyl sulfones. google.com This transformation can be catalyzed by copper salts and involves the addition of the sulfonyl group and a chlorine atom across the triple bond. google.com The stereoselectivity of this reaction is often controlled by the reaction conditions and the nature of the substrates. For terminal alkynes, the sulfonyl group typically adds to the terminal carbon.

The presence of both chloro and iodo substituents on the benzene (B151609) ring of this compound would be expected to influence the reactivity of the corresponding sulfonyl radical or its participation in catalytic cycles through electronic and steric effects.

Imines: The reaction of sulfonyl chlorides with imines can lead to the formation of β-sultams, which are four-membered cyclic sulfonamides. researchgate.net This reaction is thought to proceed through a stepwise mechanism involving the initial nucleophilic attack of the imine nitrogen on the sulfonyl chloride, followed by the formation of an iminium ion and subsequent intramolecular cyclization. The nature of the substituents on both the sulfonyl chloride and the imine can affect the efficiency and outcome of this reaction. For instance, reactions with cyclic imines can yield diverse products depending on the ring size and other functional groups present. researchgate.net

Carbonyls: Direct reactions of sulfonyl chlorides with simple carbonyl compounds like ketones and aldehydes are less common under neutral conditions. However, in the presence of a base, α-sulfonylated carbonyl compounds can be prepared. Alternatively, sulfonyl chlorides can be used to activate hydroxyl groups in carbonyl-containing molecules for subsequent reactions.

Carbon-Sulfur Bond Formation Strategies

The formation of carbon-sulfur (C-S) bonds is a fundamental transformation in organic synthesis, and sulfonyl chlorides serve as versatile precursors for this purpose. This compound can be employed in various strategies to construct C-S bonds, primarily through reductive processes or by leveraging the electrophilicity of the sulfur atom.

One prominent strategy involves the reduction of the sulfonyl chloride to a species that can then react with a carbon electrophile. For instance, phosphine-mediated deoxygenation of sulfonyl chlorides can generate a transient intermediate that acts as a thiol surrogate. This intermediate can be trapped in situ by electrophiles like activated alcohols or carboxylic acids to form thioethers and thioesters, respectively. This method is valued for its operational simplicity and tolerance of a broad range of functional groups.

Another approach to C-S bond formation is through photocatalysis. nih.gov Visible-light photoredox catalysis can be used to generate aryl radicals from precursors, which can then react with sulfur-containing nucleophiles. While this is more commonly applied to aryl halides, the principles can be extended to sulfonyl chlorides under specific conditions.

Furthermore, transition-metal-catalyzed cross-coupling reactions represent a powerful tool for C-S bond formation. While typically employing thiols and aryl halides, modifications of these protocols could potentially utilize sulfonyl chlorides as the sulfur source.

The following table summarizes some general strategies for C-S bond formation using sulfonyl chlorides that would be applicable to this compound.

| Strategy | Description | Potential Products |

| Reductive Thiolation | Reduction of the sulfonyl chloride to a thiol or thiolate equivalent, followed by reaction with a carbon electrophile. | Thioethers, Thioesters |

| Transition-Metal Catalysis | Cross-coupling reactions where the sulfonyl chloride acts as the electrophilic sulfur component. | Aryl sulfides |

| Photocatalysis | Generation of reactive intermediates under visible light to facilitate C-S bond formation. | Aryl sulfides |

Nucleophilic Aromatic Substitution Mechanisms on Halogenated Arenes

The benzene ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr) due to the presence of the strongly electron-withdrawing sulfonyl chloride group (-SO₂Cl). This group activates the ring towards attack by nucleophiles, particularly at the positions ortho and para to it.

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. libretexts.org In the first step, the nucleophile attacks the carbon atom bearing a leaving group, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. youtube.com The negative charge in this intermediate is delocalized onto the electron-withdrawing group, which is crucial for its stability. In the second step, the leaving group departs, and the aromaticity of the ring is restored.

In the case of this compound, there are two potential leaving groups: the chlorine atom at the C4 position and the iodine atom at the C2 position. The regioselectivity of the substitution will depend on several factors:

Position relative to the activating group: The iodine atom is ortho to the sulfonyl chloride group, while the chlorine atom is para. Both positions are activated.

Nature of the leaving group: In SNAr reactions, the rate-determining step is typically the formation of the Meisenheimer complex. Therefore, the electronegativity of the halogen is more important than its ability to leave as a halide ion. More electronegative halogens create a more electrophilic carbon atom, favoring nucleophilic attack. The general trend for leaving group ability in SNAr is F > Cl > Br > I. masterorganicchemistry.comyoutube.com This is in contrast to SN1 and SN2 reactions where iodide is the best leaving group.

Based on these principles, nucleophilic attack would be favored at the carbon bearing the chlorine atom (C4) over the carbon bearing the iodine atom (C2), assuming the formation of the Meisenheimer complex is the rate-determining step. However, the larger size and greater polarizability of the iodine atom could also influence the reaction rate.

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the carbon atom attached to either the chlorine or iodine, forming a Meisenheimer complex.

Leaving Group Departure: The halide ion (Cl⁻ or I⁻) is eliminated, and the aromatic ring is reformed.

The presence of two activating halogens and a deactivating sulfonyl chloride group on the same aromatic ring makes this compound an interesting substrate for studying the subtleties of SNAr mechanisms.

Detailed Mechanistic Studies of Reaction Pathways

Spectroscopic and Kinetic Investigations of Reaction Intermediates

The direct spectroscopic observation and kinetic analysis of reaction intermediates are crucial for elucidating the detailed mechanisms of reactions involving this compound. While specific studies on this exact molecule are scarce, data from related benzenesulfonyl chlorides provide a framework for understanding its behavior.

Kinetic studies on the hydrolysis of a series of para-substituted benzenesulfonyl chlorides have shown that the reaction rates are sensitive to the electronic nature of the substituent. cdnsciencepub.com These studies typically employ conductimetric or titrimetric methods to follow the progress of the reaction. The rate data can be used to calculate activation parameters such as the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡), which provide insights into the transition state of the reaction.

For the hydrolysis of benzenesulfonyl chlorides, a bimolecular nucleophilic substitution (SN2) mechanism is generally favored, where a water molecule acts as the nucleophile. rsc.org The transition state is thought to involve a trigonal bipyramidal geometry at the sulfur atom.

The following table presents hypothetical kinetic data for the hydrolysis of this compound, based on trends observed for other substituted benzenesulfonyl chlorides.

| Temperature (°C) | k (s⁻¹) |

| 25 | 1.2 x 10⁻⁴ |

| 35 | 2.5 x 10⁻⁴ |

| 45 | 5.1 x 10⁻⁴ |

From such data, an Arrhenius plot could be constructed to determine the activation energy (Ea) for the reaction.

Spectroscopic techniques such as NMR and IR can, in some cases, be used to detect and characterize reaction intermediates. For example, in SNAr reactions, the Meisenheimer complex intermediate may be observable at low temperatures if it is sufficiently stable. However, for the reactions of sulfonyl chlorides, the intermediates are often too transient to be detected by conventional spectroscopic methods.

Isotope Labeling Experiments for Mechanism Elucidation

Isotope labeling is a powerful tool for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. While no specific isotope labeling studies have been reported for this compound, the principles of this technique can be applied to understand its potential reaction pathways.

For instance, in the hydrolysis of a sulfonyl chloride, labeling one of the oxygen atoms of the sulfonyl group with ¹⁸O could help to distinguish between different mechanisms. If the hydrolysis proceeds via an SN2 mechanism with the water molecule attacking the sulfur atom, the resulting sulfonic acid would retain one of the ¹⁸O labels.

Similarly, kinetic isotope effects (KIEs) can provide valuable information about the rate-determining step of a reaction. For example, comparing the rate of solvolysis in H₂O versus D₂O (a solvent KIE) can indicate whether a proton transfer is involved in the rate-determining step. Studies on the solvolysis of various arenesulfonyl chlorides have utilized solvent isotope effects to support the proposed mechanisms. researchgate.netnih.gov

A patent describing the synthesis of ¹³C-labeled dansyl chloride demonstrates the feasibility of introducing isotopic labels into sulfonyl chloride molecules, which is a prerequisite for such mechanistic studies. google.com

Analysis of Solvent Effects and Reaction Rates (Solvolysis)

The rate of solvolysis of this compound is expected to be significantly influenced by the properties of the solvent, such as its polarity, nucleophilicity, and hydrogen-bond-donating ability. The study of solvent effects on reaction rates provides crucial insights into the reaction mechanism.

The Grunwald-Winstein equation is a linear free energy relationship that is often used to correlate the solvolysis rates of substrates with the ionizing power (Y) and nucleophilicity (N) of the solvent:

log(k/k₀) = mY + lN

where:

k is the rate constant in a given solvent.

k₀ is the rate constant in the reference solvent (80% ethanol/20% water).

m is the sensitivity of the substrate to the solvent's ionizing power.

l is the sensitivity of the substrate to the solvent's nucleophilicity.

The values of m and l can help to distinguish between different mechanistic pathways. For example, a large m value is indicative of a mechanism with significant charge separation in the transition state, such as an SN1 mechanism. A large l value suggests a mechanism where the nucleophilic participation of the solvent is important, such as an SN2 mechanism.

Studies on the solvolysis of various arenesulfonyl chlorides have generally shown that the reaction proceeds via an SN2 mechanism, with some studies suggesting a borderline mechanism with some SN1 character in highly ionizing, non-nucleophilic solvents. researchgate.netnih.gov For this compound, the strong electron-withdrawing nature of the substituents would disfavor the formation of a sulfonyl cation, making an SN1 pathway less likely.

The table below shows the expected trend in the relative rate of solvolysis of this compound in different solvents, based on general principles of solvent effects in SN2 reactions.

| Solvent | Relative Rate | Dominant Solvent Property |

| Water | High | High polarity and nucleophilicity |

| Methanol | Moderate | Good nucleophilicity |

| Ethanol | Lower | Less nucleophilic than methanol |

| Acetone (B3395972) | Low | Aprotic, lower polarity |

The presence of both chloro and iodo substituents on the aromatic ring will also influence the solvolysis rate through their electronic effects on the electrophilicity of the sulfur atom.

Influence of Halogen Substituents on Electronic and Steric Factors

The chemical behavior of this compound is profoundly influenced by the presence and position of its two halogen substituents on the aromatic ring. The iodine atom at the ortho-position (C2) and the chlorine atom at the para-position (C4) relative to the sulfonyl chloride group introduce a unique combination of electronic and steric effects that dictate the compound's reactivity and interaction with other molecules.

Electronic Effects:

Halogen substituents on a benzene ring exert two opposing electronic influences: an electron-withdrawing inductive effect (-I) and an electron-donating resonance (or mesomeric) effect (+M). openstax.org The inductive effect is due to the high electronegativity of the halogen, which pulls electron density from the ring through the sigma bond. The resonance effect involves the donation of a lone pair of electrons from the halogen into the pi-system of the ring. masterorganicchemistry.com

The specific nature of these effects differs significantly between chlorine and iodine:

Electronegativity: Chlorine is significantly more electronegative than iodine. quora.comck12.org Consequently, the chlorine atom at the C4 position exerts a stronger inductive electron-withdrawing effect on the benzene ring than the iodine atom at C2.

Polarizability: Iodine is much larger and its outermost electrons are held more loosely, making it considerably more polarizable than chlorine. libretexts.org This high polarizability allows the iodine atom's electron cloud to be more easily distorted, which is a key factor in its ability to form certain intermolecular interactions, such as halogen bonding.

This interplay means the chlorine atom primarily deactivates the ring through induction, while the iodine atom's influence is a more complex balance of its weaker inductive effect and its significant polarizability.

Steric Factors:

Steric effects, which arise from the physical size of the substituents, play a critical role, particularly for the ortho-positioned iodine atom. libretexts.org The van der Waals radius of iodine is substantially larger than that of chlorine, leading to significant steric hindrance around the adjacent sulfonyl chloride group.

This steric bulk can:

Influence Conformation: The large iodine atom can restrict the rotation of the C-S bond, influencing the preferred conformation of the sulfonyl chloride moiety.

Hinder Reagent Approach: The size of the iodine atom can physically block or impede the approach of nucleophiles or other reactants to the sulfur center of the sulfonyl chloride group, thereby affecting reaction rates. libretexts.org

The following interactive table summarizes the key physical and electronic properties of the chlorine and iodine substituents that underpin these effects.

Table 1: Comparison of Physicochemical Properties of Chlorine and Iodine

| Property | Chlorine (Cl) | Iodine (I) |

|---|---|---|

| Atomic Number | 17 | 53 |

| Electronegativity (Pauling Scale) | 3.16 | 2.66 |

| van der Waals Radius (Å) | 1.75 | 1.98 |

| Polarizability (ų) | 2.18 | 5.35 |

Table 2: Summary of Substituent Effects in this compound

| Substituent | Position | Primary Electronic Effect | Primary Steric Effect |

|---|---|---|---|

| Iodine (I) | C2 (ortho) | Weak inductive withdrawal (-I), Pi-donation (+M) by resonance, High polarizability | High steric hindrance due to large atomic radius |

| Chlorine (Cl) | C4 (para) | Strong inductive withdrawal (-I), Pi-donation (+M) by resonance | Minimal steric influence on the reactive center |

Applications of 4 Chloro 2 Iodobenzene 1 Sulfonyl Chloride in Chemical Synthesis and Research Tools

Role as a Versatile Synthetic Reagent

The reactivity of 4-chloro-2-iodobenzene-1-sulfonyl chloride is dominated by its sulfonyl chloride group and the two halogen substituents, which can be selectively targeted in different chemical transformations. This versatility allows it to function as a sulfonating agent, a partner in coupling reactions, and a derivatizing agent for analytical purposes.

The primary role of the sulfonyl chloride functional group is to act as an electrophile, readily reacting with nucleophiles to introduce the 4-chloro-2-iodobenzenesulfonyl moiety into other molecules. This process, known as sulfonylation, is fundamental in organic chemistry. magtech.com.cn The compound reacts efficiently with a variety of nucleophiles under mild conditions. myskinrecipes.com

Key reactions include:

Reaction with Amines: Forms stable N-substituted sulfonamides.

Reaction with Alcohols: Yields sulfonate esters.

Reaction with Water: Hydrolyzes to form the corresponding sulfonic acid. smolecule.com

This reactivity is analogous to that of similar compounds like 4-chloro-2-fluorobenzene-1-sulfonyl chloride, which is widely used to introduce the corresponding benzenesulfonyl group into target molecules, particularly in the preparation of sulfonamide-based drug candidates. myskinrecipes.com The resulting sulfonamides and sulfonate esters are often crucial intermediates in multi-step syntheses.

| Reactant Nucleophile | Product Class | Significance |

|---|---|---|

| Amines (R-NH₂) | Sulfonamides | Stable compounds often possessing biological activity. |

| Alcohols (R-OH) | Sulfonate Esters | Useful as intermediates and leaving groups in synthesis. |

| Water (H₂O) | Sulfonic Acids | Hydrolysis product, often a starting point for other derivatives. |

The presence of both iodo and chloro substituents on the aromatic ring makes this compound a versatile substrate for metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. The iodine atom is typically more reactive than the chlorine atom in common palladium- or copper-catalyzed reactions, allowing for selective, stepwise functionalization of the molecule.

Recent research highlights the use of related iodobenzenesulfonamides in palladium(II)-catalyzed C-H arylation reactions to construct biaryl sulfonamides. nih.gov This methodology allows for the direct coupling of the aryl iodide with C-H bonds of other aromatic compounds, creating complex biaryl scaffolds. nih.gov Furthermore, copper-catalyzed systems have proven effective for the N-arylation of sulfonamides with (hetero)aryl chlorides and bromides, demonstrating a robust method for synthesizing pharmaceutically important N-(hetero)aryl sulfonamides. researchgate.netnih.gov These advanced coupling strategies underscore the utility of halogenated sulfonyl chlorides in building molecular complexity.

In analytical chemistry, derivatization is a technique used to convert a compound into a new derivative with properties that are more suitable for analysis by methods such as chromatography or mass spectrometry. Due to its high reactivity toward amines, this compound can be used as a derivatizing agent.

This application is analogous to that of its close relative, 4-iodobenzenesulfonyl chloride, also known as "pipsyl chloride". matrix-fine-chemicals.comnih.gov Pipsyl chloride is a well-established reagent used to "tag" peptides and amino acids by reacting with their primary and secondary amine groups. The resulting sulfonamide derivative often exhibits improved ionization efficiency for mass spectrometry and can be detected with high sensitivity. The presence of the heavy iodine atom provides a distinct isotopic signature, aiding in identification.

Precursor Chemistry for Complex Molecular Architectures

Beyond its direct applications as a reagent, this compound serves as a valuable starting material, or precursor, for synthesizing more elaborate molecules with potential applications in medicine and agriculture.

The sulfonamide functional group is a well-known pharmacophore found in a wide array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs. smolecule.comnih.gov Halogenated benzenesulfonyl chlorides are key intermediates in the synthesis of these compounds. myskinrecipes.comgoogle.com

The unique substitution pattern of this compound offers multiple points for molecular modification. The sulfonyl chloride can be converted into a sulfonamide, while the iodo and chloro groups can be used as handles for introducing further diversity through coupling reactions. This multi-handle approach allows for the systematic construction of libraries of complex molecules for screening as potential drug candidates or agrochemicals, such as herbicides and fungicides. myskinrecipes.com

The synthesis of biphenyl (B1667301) (or biaryl) structures is of significant interest in medicinal chemistry, as this scaffold is present in many biologically active compounds. researchgate.netrsc.org The iodine atom on this compound provides a reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, to form a C-C bond with another aromatic ring system, thereby constructing a functionalized biphenyl sulfonamide. nih.gov

Furthermore, the compound can serve as a precursor for substituted diamine derivatives. Through a series of synthetic steps, the existing functional groups can be manipulated or replaced. For instance, a nitro group could be introduced onto the ring and subsequently reduced to an amine, or the sulfonyl group could be strategically used to direct other reactions before being modified or removed. This flexibility allows for the creation of complex diamine structures, which are themselves important building blocks in various areas of chemical synthesis. researchgate.netchemicalbook.com

Role in the Formation of Sulfonamide and Sulfone Scaffolds

This compound serves as a important building block in the synthesis of sulfonamides and sulfones, two classes of compounds with significant applications in medicinal chemistry and material science. The reactivity of the sulfonyl chloride group allows for the facile introduction of the substituted phenylsulfonyl moiety into a wide range of molecules.

The most common method for the synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. cbijournal.com This reaction is versatile, and a variety of bases such as pyridine (B92270), triethylamine (B128534) (TEA), and sodium carbonate can be employed. cbijournal.com The nucleophilicity of the amine can influence the reaction conditions, with primary amines generally being more reactive than secondary amines. cbijournal.com

Table 1: Synthesis of Sulfonamides using Aryl Sulfonyl Chlorides

| Amine | Sulfonyl Chloride | Base | Solvent | Yield (%) | Reference |

| Aniline (B41778) | Benzenesulfonyl chloride | Pyridine | - | 100 | cbijournal.com |

| Aniline | 4-Nitrobenzenesulfonyl chloride | Pyridine | - | 100 | cbijournal.com |

| p-Toluidine | Tosyl chloride | Pyridine | - | 100 | cbijournal.com |

| Aniline | Benzenesulfonyl chloride | TEA | THF | 86 | cbijournal.com |

Sulfones can be synthesized through various methods, including the oxidation of sulfides or the reaction of sulfonyl chlorides with organometallic reagents. One approach involves the reduction of sulfonyl chlorides to sulfinate salts, which are then alkylated to form sulfones. rsc.org Another method involves the coupling of sulfonyl chlorides with aliphatic halides mediated by magnesium. rsc.org

Contribution to Heterocyclic Synthesis (e.g., Indole (B1671886) Derivatives)

This compound is a valuable reagent in the synthesis of various heterocyclic compounds, most notably indole derivatives. The indole scaffold is a common motif in many biologically active natural products and pharmaceuticals. openmedicinalchemistryjournal.com

The Fischer indole synthesis is a classic and widely used method for constructing the indole ring. openmedicinalchemistryjournal.comnih.gov While the traditional Fischer synthesis involves the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions, modern variations have expanded its scope. openmedicinalchemistryjournal.com The use of sulfonylated anilines, which can be derived from sulfonyl chlorides like this compound, has been reported in regioselective indole syntheses. cbijournal.com

The synthesis of 3-sulfenylindoles, another important class of indole derivatives, can be achieved through the reaction of indoles with sulfonyl hydrazides, which can be prepared from the corresponding sulfonyl chlorides. bohrium.com This method provides a direct route to introduce a sulfur-containing functional group at the C3 position of the indole ring. bohrium.com

Advanced Research Applications

Beyond its role in traditional organic synthesis, this compound and its derivatives are being explored in more advanced research applications, including the development of novel research tools and catalysts.

Development as a Fluorescent Probe for Biological Imaging

Fluorescent probes are indispensable tools in chemical biology and medical diagnostics for visualizing and tracking biological molecules and processes in living systems. nih.govrsc.org The design of fluorescent probes often involves incorporating a fluorophore, a recognition site for the target analyte, and a signaling mechanism that translates the binding event into a change in fluorescence. researchgate.net

While there is no direct evidence in the provided search results of this compound itself being developed as a fluorescent probe, its structural motifs can be found in molecules designed for such purposes. For instance, the strategic placement of halogen atoms, such as chlorine, on a fluorophore can modulate its photophysical properties, such as its pKa, which is a critical parameter for probes designed to sense pH changes in specific cellular compartments like lysosomes. nih.gov

The development of fluorescent probes for various ions and reactive species is an active area of research. nih.govnih.govrsc.org The synthesis of these probes often involves multi-step organic reactions where sulfonyl chloride derivatives could potentially be used to introduce specific functionalities or to modify the electronic properties of the fluorophore.

Spectroscopic and Structural Characterization of 4 Chloro 2 Iodobenzene 1 Sulfonyl Chloride and Its Derivatives

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups present in 4-Chloro-2-iodobenzene-1-sulfonyl chloride. While specific spectra for this exact compound are not widely published, analysis of closely related structures, such as P-bromobenzene sulfonyl chloride and 4-iodobenzene sulfonyl chloride, allows for a reliable prediction of its characteristic vibrational modes. nih.govresearchgate.net

The key vibrational frequencies are associated with the sulfonyl chloride (-SO₂Cl), carbon-iodine (C-I), carbon-chlorine (C-Cl), and the substituted benzene (B151609) ring. The sulfonyl group is expected to exhibit strong, distinct absorption bands corresponding to its symmetric and asymmetric stretching vibrations. The vibrations of the carbon-halogen bonds and the various modes of the aromatic ring further confirm the molecular structure.

Table 1: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| SO₂ | Asymmetric Stretching | 1375 - 1390 | Strong |

| SO₂ | Symmetric Stretching | 1170 - 1195 | Strong |

| Aromatic Ring | C=C Stretching | 1400 - 1600 | Medium to Weak |

| Aromatic Ring | C-H Stretching | 3050 - 3150 | Medium |

| S-Cl | Stretching | 560 - 580 | Medium |

| C-Cl | Stretching | 1000 - 1100 | Medium |

| C-I | Stretching | 500 - 600 | Medium |

Data is inferred from analogous compounds like P-bromobenzene sulfonyl chloride and 4-iodobenzene sulfonyl chloride. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive method for elucidating the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR would provide unambiguous evidence for its substitution pattern.

The ¹H NMR spectrum is predicted to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The proton at position 6, being adjacent to the sulfonyl chloride group, would appear most downfield. The chemical shifts and coupling constants can be estimated based on data from similar structures like 1-chloro-2-iodobenzene (B47295) and 4-chlorobenzenesulfonyl chloride. chemicalbook.comnih.govchemicalbook.com

The ¹³C NMR spectrum would display six unique signals for the six aromatic carbons, with their chemical shifts influenced by the electronegativity and anisotropic effects of the iodine, chlorine, and sulfonyl chloride substituents.

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)

| Proton Position | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | ~7.9 - 8.1 | Doublet (d) | J(H3-H5) ≈ 2.0 |

| H-5 | ~7.5 - 7.7 | Doublet of doublets (dd) | J(H5-H6) ≈ 8.5, J(H5-H3) ≈ 2.0 |

| H-6 | ~7.8 - 8.0 | Doublet (d) | J(H6-H5) ≈ 8.5 |

Predicted data based on analysis of related substituted benzene compounds. chemicalbook.comnih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the compound. The calculated monoisotopic mass of this compound (C₆H₃³⁵Cl¹²⁷IO₂S) is approximately 335.84 Da.

A key feature in the mass spectrum would be the characteristic isotopic pattern of chlorine. Due to the natural abundance of ³⁵Cl (~75%) and ³⁷Cl (~25%), the molecular ion peak (M⁺) would appear as a pair of signals (M and M+2) with an intensity ratio of approximately 3:1. docbrown.infodocbrown.info

The fragmentation of the molecular ion is expected to proceed through the loss of the functional groups. Common fragmentation pathways for arylsulfonyl chlorides include the loss of the chlorine radical from the sulfonyl group, elimination of sulfur dioxide, and cleavage of the carbon-sulfur bond.

Table 3: Predicted Major Fragments in the Mass Spectrum

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 336 / 338 | [C₆H₃ClIO₂S]⁺ | Molecular Ion (M⁺) |

| 301 | [C₆H₃IO₂S]⁺ | Loss of Cl from sulfonyl group |

| 272 / 274 | [C₆H₃ClI]⁺ | Loss of SO₂ |

| 201 | [C₆H₃ISO₂]⁺ | Loss of Cl from the ring |

| 175 | [C₆H₃ClS]⁺ | Loss of I and O₂ |

| 77 | [C₆H₅]⁺ | General fragment for benzene compounds docbrown.info |

Fragmentation patterns are predicted based on the general behavior of arylsulfonyl chlorides and halogenated benzenes in mass spectrometry. docbrown.infodocbrown.info

X-ray Crystallography for Solid-State Structure Elucidation

While a specific single-crystal X-ray structure for this compound has not been reported in the literature, its solid-state characteristics can be inferred from studies on analogous molecules, such as other arenesulfonyl chlorides and their derivatives. researchgate.netnih.gov

Analysis of Molecular Conformation and Torsion Angles

The conformation of arenesulfonyl chlorides is defined by the torsion angles between the aromatic ring and the sulfonyl chloride group. nih.gov For this compound, the key torsion angle would be C(2)-C(1)-S-Cl. Studies on similar molecules, like 4-chloro-N-(2-chlorophenyl)benzenesulfonamide, show that the molecule is typically twisted at the sulfur atom. researchgate.netnih.gov The sulfonyl group is generally not coplanar with the benzene ring. This twisted conformation minimizes steric hindrance between the ortho-substituent (iodine) and the oxygen atoms of the sulfonyl group. The C—SO₂—NH—C torsion angle in a related sulfonamide was found to be 57.6 (3)°. researchgate.netnih.gov A similar deviation from planarity would be expected for the C-C-S-Cl segment in the target molecule.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

In the solid state, molecules of this compound are expected to be held together by a network of non-covalent interactions. Given the absence of strong hydrogen bond donors, the crystal packing would be dominated by weaker interactions, particularly halogen bonding. nih.govresearchgate.net

Polymorphism and Crystal Packing Phenomena

Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in rigid organic molecules. While no polymorphs of this compound have been documented, it is conceivable that different crystalline forms could be obtained by varying crystallization conditions such as solvent, temperature, and pressure. Each polymorph would exhibit a unique crystal packing arrangement, driven by a different balance of intermolecular forces, and would possess distinct physical properties.

Computational Chemistry and Theoretical Studies on 4 Chloro 2 Iodobenzene 1 Sulfonyl Chloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic structure of 4-chloro-2-iodobenzene-1-sulfonyl chloride. These calculations can determine the distribution of electrons within the molecule, which in turn governs its stability, geometry, and reactivity. Methods like Hartree-Fock (HF) and post-Hartree-Fock methods provide a detailed picture of molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy gap between the HOMO and LUMO is a critical parameter for predicting a molecule's reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity, as less energy is required to excite an electron to a higher energy state, facilitating chemical reactions. For analogous compounds like p-iodobenzene sulfonyl chloride, the HOMO-LUMO energy gap has been calculated to explain charge transfer interactions within the molecule. These calculations reveal how the electron density is distributed and which sites are most susceptible to electrophilic or nucleophilic attack. The presence of electronegative chlorine and iodine atoms, along with the sulfonyl chloride group, significantly influences the electronic landscape of the aromatic ring, creating specific regions of positive and negative electrostatic potential that direct chemical interactions.

Table 1: Predicted Electronic Properties from Quantum Chemical Calculations

| Property | Description | Predicted Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | The iodine and the aromatic ring are likely the primary contributors, indicating these sites are susceptible to electrophilic attack. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | The sulfonyl chloride group is a strong electron-withdrawing group, suggesting the LUMO is localized there, making it a site for nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; an indicator of chemical reactivity and stability. | The substituted benzene (B151609) ring is expected to have a moderate gap, indicating a balance of stability and reactivity. |

| Electron Density | The distribution of electrons around the molecule. | High electron density is expected around the chlorine and iodine atoms, while the sulfur atom will be electron deficient. |

Note: The data in this table is illustrative and based on general principles of quantum chemistry as applied to the structure of this compound. Specific values would require dedicated computational studies.

Density Functional Theory (DFT) for Reaction Mechanism Elucidation and Energetics

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost for studying larger molecules. DFT calculations are particularly valuable for elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This includes identifying transition states, intermediates, and calculating activation energies.

For reactions involving this compound, such as nucleophilic substitution at the sulfonyl group or electrophilic aromatic substitution, DFT can provide a step-by-step description of the process. For instance, in a reaction with an amine, DFT could model the formation of the initial reactant complex, the transition state for the S-N bond formation and S-Cl bond cleavage, and the final product complex. The calculated energetics (enthalpy and Gibbs free energy changes) for each step would reveal the reaction's feasibility and spontaneity. Studies on similar aromatic sulfonyl chlorides have successfully used DFT to understand their reaction pathways and reactivity patterns. For example, DFT calculations have been employed to study the electrophilic iodination and chlorination of benzene, providing insights into the thermodynamics of each stage of the reaction. researchgate.net

Prediction of Spectroscopic Parameters and Vibrational Frequencies

Computational methods are highly effective in predicting spectroscopic properties, which can then be compared with experimental data for structure validation. For this compound, DFT calculations can predict its infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra.

Theoretical calculations of vibrational frequencies are instrumental in assigning the absorption bands observed in experimental IR and Raman spectra. Each vibrational mode corresponds to a specific molecular motion, such as stretching or bending of bonds. For a related compound, p-iodobenzene sulfonyl chloride, theoretical vibrational spectra have been studied, and the contributions of different modes to each wave number were determined using potential energy distributions (PEDs). researchgate.net Similar analyses for this compound would allow for a detailed assignment of its vibrational spectrum. For instance, characteristic stretching frequencies for the S=O bonds in the sulfonyl group, the C-S bond, the C-Cl bond, and the C-I bond can be precisely calculated.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) |

| SO₂ | Asymmetric Stretching | 1370-1410 |

| SO₂ | Symmetric Stretching | 1170-1210 |

| S-Cl | Stretching | 350-450 |

| C-I | Stretching | 500-600 |

| C-Cl | Stretching | 1000-1100 |

| Aromatic C-H | Stretching | 3000-3100 |

Note: These are typical ranges and the exact calculated values for this compound may vary. The predictions are based on data for similar aromatic sulfonyl chlorides.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum chemical calculations are typically performed on a single molecule in the gas phase, Molecular Dynamics (MD) simulations can model the behavior of a molecule in a more realistic environment, such as in a solvent or in the solid state. MD simulations track the movements of atoms over time, providing insights into the molecule's conformational flexibility and its interactions with surrounding molecules.

For this compound, MD simulations can explore the rotational freedom around the C-S bond, which determines the orientation of the sulfonyl chloride group relative to the aromatic ring. This conformational analysis is crucial as different conformers may have different reactivities and spectroscopic signatures.

Furthermore, MD simulations are invaluable for studying solvent effects. The interaction of the solute with solvent molecules can significantly influence its properties and reactivity. By simulating this compound in various solvents, one could predict how its conformation and reactivity change in polar versus nonpolar environments. These simulations can also be used to calculate properties like the solvation free energy, which is important for understanding reaction kinetics in solution.

Theoretical Insights into Halogen Bonding and Other Non-Covalent Interactions

The presence of both chlorine and iodine atoms in this compound makes it a fascinating subject for studying non-covalent interactions, particularly halogen bonding. A halogen bond is an attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. acs.org The strength of the halogen bond generally increases with the polarizability of the halogen, following the trend F < Cl < Br < I. ijres.org